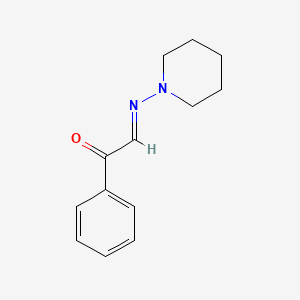

2-(Piperidinoimino)acetophenone

Description

Classification and Structural Context of 2-(Piperidinoimino)acetophenone as a Schiff Base and Imine

Imines are a class of chemical compounds containing a carbon-nitrogen double bond (C=N). nih.gov The term "Schiff base," named after the German chemist Hugo Schiff who first described them in 1864, is often used interchangeably with "imine," although it specifically refers to N-substituted imines, particularly those synthesized from primary amines and carbonyl compounds. mdpi.commdpi.com These compounds are generally represented by the formula R₂C=NR', where R' is not a hydrogen atom. mdpi.com

This compound is classified within this family of imines. ontosight.ai Its structure is composed of an acetophenone (B1666503) moiety connected to a piperidine (B6355638) ring via an imino bridge. ontosight.ai The core of its functionality lies in the C=N double bond, which is known for its reactivity, especially toward nucleophilic addition reactions. ontosight.ai The stability and properties of this bond can be influenced by the groups attached to both the carbon and nitrogen atoms.

Table 1: Properties of this compound and Related Compounds Note: Data for this compound is based on the closely related structural analog 2'-(1-Piperidinyl)acetophenone, as specific data for the named compound is not readily available.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

|---|

| 2'-(1-Piperidinyl)acetophenone | C₁₃H₁₇NO | 203.28 | 39911-06-3 |

Source: ChemicalBook chemicalbook.com

Derivation from Acetophenone and Piperidine Frameworks

The synthesis of this compound conceptually involves the condensation reaction between acetophenone and piperidine. ontosight.ai In this type of reaction, the carbonyl group (C=O) of the ketone (acetophenone) reacts with the amine (piperidine) to form the characteristic imine (C=N) linkage, with the elimination of a water molecule. mdpi.comekb.eg

Acetophenone is the simplest aromatic ketone, consisting of a phenyl group attached to an acetyl group. mdpi.com It is a widely used building block in organic synthesis, serving as a precursor for various resins, fragrances, and pharmaceuticals. mdpi.comnih.govresearchgate.net

Piperidine is a heterocyclic amine with a six-membered ring containing five carbon atoms and one nitrogen atom. wikipedia.org It is a common structural element in many alkaloids and pharmaceuticals and is frequently used as a reagent and solvent in chemical synthesis. wikipedia.orgnih.govnih.gov The reaction of piperidine, a secondary amine, with ketones typically leads to the formation of enamines through an iminium ion intermediate. wikipedia.org

Table 2: Properties of Precursor Molecules

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|

| Acetophenone | C₈H₈O | 120.15 | 202 | 98-86-2 |

| Piperidine | C₅H₁₁N | 85.15 | 106 | 110-89-4 |

Sources: MDPI mdpi.com, Wikipedia wikipedia.org

General Overview of Imine and Schiff Base Chemistry in Academic Research

The field of imine chemistry, initiated by Hugo Schiff's discovery of the condensation reaction between aldehydes and primary amines, has become a cornerstone of modern organic and inorganic chemistry. mdpi.comacs.org A key feature of Schiff base formation is its reversibility; the C=N bond can be hydrolyzed back to its parent amine and carbonyl compound. acs.org This reversibility allows for thermodynamically controlled synthesis, which can be exploited to create complex structures through self-correction mechanisms. acs.org

Schiff bases are highly valued for their versatility. In coordination chemistry, they are renowned as "privileged ligands," capable of forming stable complexes with a wide range of metal ions from the p, d, and f blocks. acs.orgmdpi.com The properties of these metal complexes can be fine-tuned by modifying the electronic and steric nature of the Schiff base ligand, leading to applications in areas such as catalysis. mdpi.com

Beyond coordination chemistry, imines are crucial intermediates in numerous organic transformations. They are involved in reactions like the Staudinger synthesis and hetero-Diels-Alder reactions. nih.gov Their derivatives are studied across diverse fields for their potential applications, which stem from the varied chemical properties endowed by different substituents. researchgate.net The simplicity of their synthesis and the ease with which they can be modified have cemented their status as an "evergreen chemistry tool." nih.govmdpi.com

Structure

3D Structure

Properties

CAS No. |

25555-27-5 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(2E)-1-phenyl-2-piperidin-1-yliminoethanone |

InChI |

InChI=1S/C13H16N2O/c16-13(12-7-3-1-4-8-12)11-14-15-9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2/b14-11+ |

InChI Key |

DUTOVJKMXFGMAZ-SDNWHVSQSA-N |

Isomeric SMILES |

C1CCN(CC1)/N=C/C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)N=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Piperidinoimino Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

No published ¹H or ¹³C NMR data for 2-(Piperidinoimino)acetophenone could be located.

For reference, the typical ¹H NMR signals for acetophenone (B1666503) in CDCl₃ are:

A singlet for the methyl protons (CH₃) around δ 2.6 ppm.

Multiplets for the aromatic protons (C₆H₅) between δ 7.4 and δ 8.0 ppm.

The ¹³C NMR spectrum of acetophenone shows:

A signal for the methyl carbon around δ 26 ppm.

Signals for the aromatic carbons between δ 128 and δ 137 ppm.

A signal for the carbonyl carbon (C=O) around δ 198 ppm.

For This compound , one would expect additional signals corresponding to the piperidine (B6355638) ring protons and carbons, as well as a shift in the signals of the acetophenone moiety due to the electronic effects of the imino group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

A mass spectrum for this compound is not available in public databases. The molecular weight of this compound would be a key piece of information for its identification. The fragmentation pattern would be expected to show characteristic losses of the piperidine ring, the methyl group, and other fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectrum for this compound has been found. An experimental IR spectrum would be expected to show characteristic absorption bands for:

C=N (imine) stretching

C=O (ketone) stretching

Aromatic C-H and C=C stretching

Aliphatic C-H stretching from the piperidine ring

The IR spectrum of acetophenone typically displays a strong absorption band for the C=O stretch around 1685 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopic data for this compound is not currently available. The conjugation between the phenyl ring, the imine, and the carbonyl group would be expected to result in characteristic absorption maxima in the UV-Vis region. The spectrum of acetophenone shows absorption bands around 240 nm and 280 nm, corresponding to π-π* and n-π* transitions, respectively.

Reactivity and Mechanistic Investigations of 2 Piperidinoimino Acetophenone

Reactivity of the Azomethine (–C=N–) Functionality

The carbon-nitrogen double bond, or azomethine group, is the central functional group in 2-(Piperidinoimino)acetophenone and a primary site of its reactivity. libretexts.org Imines, also known as Schiff bases, are characterized by this C=N bond, which forms through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgyoutube.com In this case, it is formed from 2-aminoacetophenone (B1585202) and piperidine (B6355638). The nitrogen atom in an imine can be attached to a hydrogen or an organic group, and the carbon atom has two additional single bonds. wikipedia.org The reactivity of the azomethine group is largely dictated by the polarization of the C=N bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic and mildly basic. wikipedia.orglibretexts.org

The electrophilic nature of the imine carbon makes it susceptible to attack by nucleophiles. libretexts.org This process is analogous to the nucleophilic addition to a carbonyl group, although imines are generally less reactive than their corresponding ketones or aldehydes. masterorganicchemistry.com The reaction begins with the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.inyoutube.com

The general mechanism for nucleophilic addition to an imine is as follows:

A nucleophile attacks the electrophilic carbon of the C=N double bond. ncert.nic.in

The pi electrons of the double bond move to the nitrogen atom, forming a nitrogen anion.

Protonation of the nitrogen anion yields the final addition product.

In the context of this compound, various nucleophiles can add across the C=N bond. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to form new carbon-carbon bonds. Hydride reagents can reduce the imine to a secondary amine.

| Nucleophile Type | Example Reagent | Expected Product with this compound |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-(Piperidin-1-ylamino)ethylbenzene |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-Phenyl-1-(piperidin-1-ylamino)propane |

| Cyanide | Hydrogen cyanide (HCN) | 2-(Piperidin-1-ylamino)-2-phenylpropanenitrile |

Imine formation is a reversible process, and the C=N bond is susceptible to hydrolysis, especially under acidic conditions. scienceinfo.comyoutube.com The hydrolysis of an imine regenerates the original carbonyl compound and the amine. libretexts.org The stability of the imine linkage in this compound is therefore a critical factor in its chemical profile.

The mechanism of acid-catalyzed hydrolysis is essentially the reverse of imine formation: youtube.com

Protonation of the imine nitrogen makes the imine carbon more electrophilic.

A water molecule acts as a nucleophile, attacking the activated imine carbon to form a carbinolamine intermediate after proton transfer. youtube.com

Protonation of the piperidine nitrogen turns it into a good leaving group.

Elimination of the piperidine moiety, followed by deprotonation of the hydroxyl group, regenerates the acetophenone (B1666503) carbonyl group.

The stability of the imine is influenced by the electronic properties of the substituents. Electron-donating groups on the acetophenone ring would generally stabilize the iminium ion intermediate, potentially affecting the hydrolysis rate.

Electronic and Steric Effects Influencing Reactivity in Acetophenone-Based Imines

The reactivity of imines derived from acetophenone is modulated by both electronic and steric factors originating from the aromatic ring and the substituent on the imine nitrogen. learncbse.inresearchgate.net

Electronic Effects:

Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring of the acetophenone moiety increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. learncbse.in Conversely, electron-donating groups (e.g., -OCH₃) decrease its electrophilicity.

Steric Effects:

The bulky nature of the piperidine ring can sterically hinder the approach of nucleophiles to the imine carbon. researchgate.net This steric hindrance can be compared to less bulky groups on the nitrogen, which would allow for easier nucleophilic attack.

The ortho-position of the phenyl ring relative to the imine group also contributes to steric crowding around the reaction center.

| Factor | Effect on Imine Carbon Electrophilicity | Influence on Reactivity towards Nucleophiles |

|---|---|---|

| Electron-withdrawing group on phenyl ring | Increase | Enhances reactivity |

| Electron-donating group on phenyl ring | Decrease | Reduces reactivity |

| Bulky N-substituent (e.g., Piperidine) | No direct electronic effect | Reduces reactivity due to steric hindrance |

Reaction Mechanisms Involving the Piperidinoimino Moiety

In many reactions, the imine itself is not the reactive species but rather its protonated form, the iminium ion. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the imine nitrogen is protonated to form an iminium salt. wikipedia.org This protonation significantly increases the electrophilicity of the imine carbon, making it much more reactive towards even weak nucleophiles. masterorganicchemistry.com

Iminium ions are key intermediates in reactions such as the Mannich reaction and the Pictet-Spengler reaction. nih.gov In the context of this compound, the formation of the corresponding iminium ion would be a crucial step in any acid-catalyzed addition or condensation reaction. The positive charge on the nitrogen atom withdraws electron density from the carbon, facilitating nucleophilic attack. scienceinfo.com

The acetophenone portion of this compound contains α-hydrogens on the methyl group that are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com Enolates are potent carbon nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

The formation of an enolate from the acetophenone backbone would involve the deprotonation of the α-carbon. This enolate can then react with various electrophiles. For example, in a self-condensation reaction (an aldol-type reaction), the enolate of one molecule of this compound could potentially attack the imine carbon of another molecule. libretexts.org The presence of the imine functionality, which is less electrophilic than a carbonyl, might influence the feasibility of such a reaction. However, the enolate could readily react with other, more reactive electrophiles present in the reaction mixture. The formation of the enolate is a key step in reactions like the base-catalyzed halogenation of ketones. libretexts.org

Coordination Chemistry of 2 Piperidinoimino Acetophenone As a Ligand

Ligand Design Principles and Donor Atom Characteristics of 2-(Piperidinoimino)acetophenone

The design of this compound as a ligand is centered around its specific donor atoms and structural flexibility, which dictate its coordination behavior. The key donor atoms are the imine nitrogen and the piperidine (B6355638) nitrogen, which can engage in chelation with a metal center. The presence of these two nitrogen atoms allows the ligand to act as a bidentate chelating agent.

Redox-active ligands, a category that can include Schiff bases, are of particular interest in coordination chemistry. These ligands can exist in multiple oxidation states, which can influence the electronic structure and reactivity of the metal complex. mdpi.com The combination of a redox-active ligand with a redox-active metal center can lead to interesting electronic properties and potential applications in catalysis. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature of the resulting complex. The stoichiometry of the reactants is also a critical factor that determines the composition of the final product. asianpubs.org

The chelation of this compound to a metal ion primarily occurs through the nitrogen atoms of the imine and piperidine groups. This bidentate coordination forms a stable five- or six-membered chelate ring with the metal center, a common and stabilizing feature in coordination chemistry. The formation of this chelate ring enhances the thermodynamic stability of the complex, an observation known as the chelate effect. The specific mode of chelation can be influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands in the metal's coordination sphere.

Schiff base ligands like this compound are known for their ability to adopt a variety of coordination modes, leading to a range of geometries in the resulting metal complexes. nsf.gov Depending on the metal ion and reaction conditions, these complexes can exhibit geometries such as octahedral, square planar, or tetrahedral. niscpr.res.inorientjchem.orgresearchgate.net For instance, some iron(III) complexes with acetophenone-derived Schiff bases have been reported to possess an octahedral geometry. niscpr.res.in The flexibility of the ligand allows it to adapt to the preferred coordination number and geometry of the metal ion. In some cases, the ligand may act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. mdpi.com

| Metal Ion | Coordination Geometry | Reference |

| Fe(III) | Octahedral | niscpr.res.in |

| Mn(II), Mn(III) | Octahedral | orientjchem.org |

| Cu(II) | Square Planar | researchgate.net |

| Ni(II) | Square Planar | researchgate.net |

| Co(II) | Square Planar | researchgate.net |

A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N (imine) bond to a lower wavenumber in the complex compared to the free ligand is a strong indication of coordination. niscpr.res.in The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes often show shifts in the absorption bands compared to the free ligand, which is indicative of ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.

Molar Conductance Measurements: Molar conductance measurements in a suitable solvent can help to determine whether the complex is an electrolyte or a non-electrolyte. niscpr.res.in

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Shift of C=N stretch to lower frequency | Coordination of the imine nitrogen |

| New bands in the far-IR region | Formation of M-N bonds | |

| UV-Visible Spectroscopy | Shift in absorption bands | Ligand-metal interaction and coordination geometry |

| ¹H NMR Spectroscopy | Shift in proton signals near donor atoms | Confirmation of coordination |

| Mass Spectrometry | Molecular ion peak | Determination of molecular weight |

| Molar Conductance | Low conductivity | Non-electrolytic nature of the complex |

Electrochemical and Redox Properties of Metal Complexes Derived from this compound

The electrochemical behavior of metal complexes derived from this compound can be investigated using techniques such as cyclic voltammetry. These studies provide insights into the redox properties of both the metal center and the ligand. The combination of a redox-active metal with a potentially redox-active Schiff base ligand can lead to complexes with interesting electrochemical properties, including multiple reversible oxidation or reduction steps. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 2 Piperidinoimino Acetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. researchgate.net For 2-(Piperidinoimino)acetophenone, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can elucidate a range of molecular characteristics. nih.gov These calculations provide a detailed picture of the electron distribution and its influence on the molecule's behavior.

Key molecular properties that can be determined through DFT include:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Dipole Moment: The total dipole moment and its components can be calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions.

Mulliken and Natural Population Analysis (NPA): These analyses distribute the total electron density among the atoms, providing insights into the partial charges on each atom and identifying potential sites for electrophilic and nucleophilic attack.

Below is a representative table of electronic properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Total Dipole Moment | 3.2 D |

| Mulliken Charge on N(imino) | -0.45 e |

| Mulliken Charge on C(carbonyl) | +0.38 e |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformation Analysis and Energetic Profiles through Molecular Modeling

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in this compound mean that it can exist in multiple conformations. nih.gov Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov

Conformational analysis typically involves:

Systematic or Stochastic Search: The rotational barriers around key single bonds, such as the C-N and C-C bonds, are systematically explored to generate a wide range of possible conformations.

Energy Minimization: Each generated conformation is then subjected to geometry optimization to find the nearest local energy minimum.

Calculation of Relative Energies: The electronic energies of the optimized conformers are calculated to determine their relative stabilities. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

An energetic profile can be constructed by plotting the energy of the molecule as a function of one or more dihedral angles. This profile reveals the energy barriers between different conformations and helps to understand the molecule's dynamic behavior.

The following table illustrates a hypothetical energetic profile for different conformers of this compound.

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° | 0.00 |

| B | 60° | 2.5 |

| C | 120° | 3.1 |

| D | 0° | 5.8 |

Note: This table provides an example of the kind of data generated from conformational analysis studies.

Prediction of Reactivity and Mechanistic Pathways using Computational Methods

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. researchgate.net DFT-based reactivity descriptors, derived from the electronic structure, can identify the most reactive sites in the molecule.

Key reactivity descriptors include:

Fukui Functions: These functions indicate the propensity of each atomic site to an electrophilic, nucleophilic, or radical attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.

For investigating reaction mechanisms, computational chemists can model the entire reaction pathway, from reactants to products, through one or more transition states. mdpi.com By calculating the activation energies for different possible pathways, the most favorable mechanism can be determined. For instance, in a condensation reaction involving this compound, computational methods can help to understand the step-by-step process and the energy barriers involved. researchgate.net

Elucidation of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental spectra to confirm the molecular structure and assign spectral features. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed IR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS).

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing information about the absorption wavelengths (λmax) and oscillator strengths. This helps in understanding the electronic structure and the nature of the transitions (e.g., n→π* or π→π*).

A representative table of theoretically predicted spectroscopic data is shown below.

| Spectroscopic Technique | Parameter | Predicted Value |

| IR | C=O stretching frequency | 1685 cm⁻¹ |

| IR | C=N stretching frequency | 1640 cm⁻¹ |

| ¹³C NMR | C(carbonyl) chemical shift | 195 ppm |

| ¹H NMR | Aromatic proton chemical shifts | 7.2 - 7.9 ppm |

| UV-Vis | λmax | 280 nm (π→π), 350 nm (n→π) |

Note: These are illustrative values and would be refined through comparison with experimental data.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com Computational methods play a crucial role in modern SAR analysis. uni-bonn.de For this compound, if it were identified as a biologically active compound, computational SAR studies could be employed to guide the optimization of its activity. nih.govnih.gov

Computational SAR approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By docking this compound into the active site of a receptor, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com By developing a QSAR model for a set of this compound analogs, it is possible to predict the activity of new, unsynthesized compounds. mdpi.com

These computational studies can reveal which parts of the this compound molecule are essential for its biological effect and how modifications to its structure might enhance its potency or selectivity. oncodesign-services.comnih.gov

Advanced Research Applications of 2 Piperidinoimino Acetophenone

Role as Versatile Intermediates in Complex Organic Synthesis

2-(Piperidinoimino)acetophenone and its derivatives are recognized for their utility as versatile intermediates in the synthesis of more complex molecules. The imine functionality is particularly reactive towards nucleophilic addition, allowing for the introduction of various functional groups. ontosight.ai This reactivity is harnessed in multi-step syntheses to construct intricate molecular architectures.

One key application lies in the synthesis of heterocyclic compounds. For instance, acetophenone (B1666503) derivatives serve as precursors for pyrazoles, a class of compounds with a wide range of biological activities. galchimia.com The synthesis often involves a two-step process where an acetophenone is first condensed with an intermediate like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone, which then reacts with a hydrazine (B178648) to yield the pyrazole. galchimia.commdpi.com

Furthermore, acetophenone derivatives are employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov Their accessibility and the reactivity of the keto group make them ideal starting materials for generating molecular diversity. nih.gov The synthesis of various heterocyclic compounds, such as chromene and chromone (B188151) derivatives, has been achieved using acetophenone-based starting materials. researchgate.net

Catalytic Applications of this compound and Its Metal Complexes

The field of catalysis has seen significant contributions from Schiff base ligands and their metal complexes, and this compound derivatives are no exception. These compounds can coordinate with various metal ions through the azomethine nitrogen, forming stable complexes with catalytic activity. mdpi.com

Metal complexes of Schiff bases derived from acetophenone have demonstrated efficiency in catalyzing organic reactions. For example, Cu(II) complexes have been shown to be effective catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones, achieving high yields in shorter reaction times compared to other catalysts. mdpi.comresearchgate.net These chalcones are themselves valuable compounds with known biological activities.

The catalytic activity is not limited to condensation reactions. Ruthenium(III) Schiff base complexes derived from 2-hydroxyacetophenone (B1195853) have been used to catalyze the oxidation of cyclooctene (B146475) and tetraline. orientjchem.org Similarly, rhodium(I) complexes with chiral diamine ligands have been investigated for the catalytic hydrogenation of acetophenone. researchgate.net The versatility of these metal complexes makes them promising candidates for various synthetic transformations. mdpi.com

Potential in Material Science Research for Functional Material Development

The unique chemical structure of this compound and its derivatives suggests potential applications in the field of material science. ontosight.ai The presence of both aromatic and heterocyclic rings, along with the reactive imine group, allows for the synthesis of novel polymers and functional materials.

Acetophenone derivatives are known to serve as photoinitiators in photoresist formulations used in microelectronics and lithography. studyraid.com Upon exposure to UV light, these compounds can initiate polymerization reactions, a critical step in the fabrication of microchips and other electronic components. While specific research on this compound in this exact application is not detailed, the general class of acetophenone derivatives shows significant promise.

The ability of these compounds to form stable metal complexes also opens up possibilities for creating new materials with interesting magnetic, optical, or electronic properties. researchgate.net The development of specialty polymers and complex molecular architectures based on acetophenone backbones is an active area of research. ontosight.ai

Mechanistic Investigations of Biological Target Interactions (Non-Clinical Focus)

Understanding Mechanisms of Antimicrobial Action

Derivatives of this compound have been investigated for their potential antimicrobial properties. ontosight.aiontosight.ai The antimicrobial activity of acetophenone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the effectiveness of these compounds can be influenced by factors such as the hydrophobicity of the bacterial cell surface. nih.gov

The mechanism of action of antimicrobial agents is a crucial area of study. For many antimicrobial peptides and synthetic compounds, the primary target is the bacterial cell membrane. mdpi.com Cationic compounds can interact with the negatively charged components of the membrane, leading to its disruption and subsequent cell death. mdpi.com While the specific mechanisms for this compound are still under investigation, it is plausible that its derivatives could act in a similar manner.

Furthermore, metal complexes of Schiff bases derived from 2-hydroxyacetophenone have shown enhanced antimicrobial activity compared to the ligands alone. umyu.edu.ng These complexes have been tested against various pathogenic microorganisms, indicating that coordination with a metal ion can significantly boost their biological efficacy. orientjchem.orgumyu.edu.ng

Table 1: Antimicrobial Activity of Selected Acetophenone Derivatives

| Compound/Complex | Target Organism(s) | Observed Effect |

|---|---|---|

| 4-Nitroacetophenone | Staphylococcus aureus | Slimicidal activity |

| 2-hydroxy-5-methylacetophenone and glycine (B1666218) metal complexes | Escherichia coli, Salmonella Typhi, Staphylococcus aureus | Antibacterial activity |

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Elucidating Anti-inflammatory Activity Mechanisms

Acetophenone derivatives have shown promise as anti-inflammatory agents. nih.govontosight.ai The mechanism of their anti-inflammatory action is an area of active research, with studies focusing on their ability to modulate key inflammatory pathways.

One of the primary mechanisms investigated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com By inhibiting the activation and nuclear translocation of NF-κB, certain acetophenone derivatives can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govmdpi.com

Another important target is the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is involved in the upstream signaling events that lead to inflammation. Studies have shown that some benzylideneacetophenone derivatives can regulate the phosphorylation of key MAPK proteins such as ERK1/2 and JNK, thereby suppressing the inflammatory response. nih.gov

Table 2: Investigated Mechanisms of Anti-inflammatory Action for Acetophenone Derivatives

| Pathway/Target | Effect of Acetophenone Derivative | Reference |

|---|---|---|

| NF-κB Signaling | Inhibition of nuclear translocation, reduction of pIKKαβ and pNF-κB levels | nih.gov |

| MAPK Signaling | Regulation of ERK1/2 and JNK phosphorylation | nih.gov |

| iNOS and COX-2 Expression | Inhibition of expression, leading to reduced NO and prostaglandin (B15479496) production | nih.govmdpi.com |

This table summarizes findings on various acetophenone derivatives, not specifically this compound, to illustrate common mechanistic targets.

Cellular Interaction Studies, Including DNA Binding Capacity

The interaction of small molecules with cellular components, particularly DNA, is a fundamental aspect of their biological activity. Recent research has explored the DNA binding capacity of acetophenone derivatives and their potential to induce DNA damage.

A study on acetophenone/piperazin-2-one (B30754) hybrids revealed that certain compounds could selectively cause DNA damage in specific cancer cell lines. nih.gov This was evidenced by the accumulation of γH2AX and p53, which are markers of DNA damage and cellular stress responses. nih.gov The induction of DNA damage can lead to cell cycle arrest and ultimately, cell death. nih.gov

The ability of metal complexes of Schiff bases to interact with DNA is also a significant area of interest. These complexes can bind to DNA through various modes, including intercalation and groove binding, which can interfere with DNA replication and transcription processes. While direct studies on the DNA binding of this compound are not extensively detailed, the broader class of Schiff base metal complexes has shown this capability.

Basis of Antitumor Potential in Research Models

While direct studies on the antitumor effects of this compound are not extensively documented in publicly available research, the basis for its potential anticancer activity can be inferred from studies on structurally related compounds, such as acetophenone and piperidine (B6355638) derivatives. Research into these related molecules has revealed several mechanisms through which they can exert cytotoxic effects on cancer cells. These mechanisms provide a foundation for investigating the potential of this compound as an antitumor agent.

One of the primary mechanisms explored is the induction of apoptosis , or programmed cell death, a critical process for eliminating cancerous cells. Studies on novel piperidone compounds have shown they can induce apoptosis by activating caspases, which are key enzymes in the apoptotic cascade. Specifically, the activation of caspase-3/7 is a well-established marker of a cell undergoing apoptosis. Research on certain piperidone derivatives demonstrated that they cause cell death in lymphoma and colon cancer cell lines through the activation of the caspase-3/7 pathway. This process is often initiated through the intrinsic apoptotic pathway, which involves mitochondrial depolarization and the accumulation of reactive oxygen species (ROS).

Another significant area of investigation is the ability of these compounds to cause DNA damage . For instance, hybrids of acetophenone and piperazin-2-one have been synthesized and tested for their effects on triple-negative breast cancer (TNBC) cells. nih.gov One such compound, designated 1j , was found to be highly selective against MDA-MB-468 TNBC cells. nih.gov Its mechanism involves selectively inducing DNA damage, which is evidenced by the accumulation of γH2AX (a marker for DNA double-strand breaks) and the tumor suppressor protein p53. nih.gov Furthermore, this compound was observed to reduce the phosphorylation of p38 and the expression of Heat Shock Protein 70 (HSP70), which impairs the cancer cells' ability to repair DNA damage. nih.gov This cascade of events ultimately leads to cell cycle arrest in the S/G2 phase, preventing cell proliferation and leading to cell death. nih.gov

The table below summarizes the findings for a closely related acetophenone/piperazin-2-one hybrid compound against a triple-negative breast cancer cell line.

| Compound | Target Cell Line | IC₅₀ | Selectivity Index (SI) | Observed Mechanisms |

| 1j (Acetophenone/piperazin-2-one hybrid) | MDA-MB-468 (TNBC) | 6.50 μM | 9.2 (vs. SKBr3), 7.3 (vs. MCF-10A) | Induces DNA damage (γH2AX, p53 accumulation), Reduces p38 phosphorylation and HSP70 expression, Causes S/G₂ cell cycle arrest nih.gov |

Additionally, other derivatives like chalcones, which can be synthesized from acetophenones, have demonstrated antitumor activities by inhibiting tubulin polymerization. ajpps.org Tubulin is a critical component of the cellular cytoskeleton, and its disruption interferes with cell division, leading to cancer cell death. ajpps.org This suggests that the acetophenone scaffold present in this compound could potentially be modified to target tubulin dynamics.

Development as Fluorescent Probes for Chemical Biology Research

The structural framework of this compound, particularly the acetophenone component, is relevant to the design of fluorescent probes for chemical biology. Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength; they are invaluable tools for visualizing and tracking biological processes and molecules in real-time.

The development of fluorescent probes often involves creating molecules whose fluorescent properties change in response to a specific event, such as binding to a target analyte or a change in the local environment. The acetophenone structure can be part of a larger conjugated system that forms the core of a fluorophore.

Research has shown that derivatives of acetophenone can be synthesized to act as chemosensors. For example, symmetrical azine derivatives synthesized from acetophenone have been developed as colorimetric and fluorescent chemosensors for detecting cyanide anions. mdpi.commdpi.com These sensors exhibit a change in color or fluorescence intensity upon binding to cyanide, allowing for its detection. mdpi.commdpi.com The underlying principle involves the interaction of the analyte with the sensor molecule, which alters its electronic structure and, consequently, its photophysical properties.

Furthermore, the field of chemical biology utilizes "smart" probes that are activated by specific biological reactions. For instance, researchers have developed fluorescent probes based on an aminopyridine scaffold that are initially non-fluorescent. These probes can be designed with a specific group, like an azide (B81097), that quenches their fluorescence. The probe can then be "turned on" through a bioorthogonal reaction, such as a "click" reaction with an alkyne-tagged molecule. This strategy allows for the specific labeling and imaging of biomolecules like proteins. This "turn-on" mechanism provides a high signal-to-noise ratio, which is highly desirable for biological imaging.

The table below details examples of how related scaffolds have been used to develop fluorescent probes.

| Probe Scaffold | Probe Type | Target/Application | Mechanism | Key Feature |

| Acetophenone Azine | Colorimetric and Fluorescent Sensor | Cyanide Anion (CN⁻) | Analyte binding alters electronic structure, causing a change in absorption and emission. mdpi.commdpi.com | Selective detection with a visible color change or fluorescence response. mdpi.commdpi.com |

| Aminopyridine | "Turn-On" Bioorthogonal Probe | Alkyne-tagged Biomolecules | An azide group quenches fluorescence; a "click" reaction with an alkyne removes the quenching effect. | 14-fold increase in fluorescence intensity upon activation, enabling specific biomolecule labeling. |

| Pyranoindole | Fluorescent Dyes | General Imaging | Intrinsic fluorescence based on the fused ring system. | High quantum yields (up to 76%) and large Stokes shifts, making them suitable for various imaging applications. mdpi.com |

Given these examples, the this compound structure could serve as a foundational scaffold for creating novel fluorescent probes. The imine linkage and the piperidine ring could be functionalized to modulate the probe's photophysical properties or to introduce specific recognition sites for biological targets, paving the way for its application in advanced cellular imaging and sensing.

Future Directions and Emerging Research Avenues

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers

Schiff bases, including those derived from acetophenone (B1666503), are excellent ligands for a wide variety of metal ions due to the presence of the imine nitrogen and other potential donor atoms. rsc.org The coordination chemistry of 2-(Piperidinoimino)acetophenone analogs has been explored with a range of transition metals, including iron, chromium, cobalt, nickel, copper, and cadmium. researchgate.net These studies have revealed diverse coordination modes and geometries, such as octahedral and square-planar, depending on the metal ion and the specific ligand structure. rsc.orgresearchgate.net

Future research is expected to expand this scope to include a more diverse array of metal centers. There is growing interest in the coordination of such ligands with lanthanide ions due to the unique photoluminescent properties of the resulting complexes. researchgate.netnih.gov The acetophenone moiety can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, leading to characteristic sharp emission bands. nih.gov

Investigations into the coordination with less common transition metals and main group elements could also yield complexes with novel structural and electronic properties. The synthesis of polymer-metal complexes with Schiff bases derived from 2'-hydroxyacetophenone (B8834) has shown that the resulting materials can have enhanced thermal stability. researchgate.net

The systematic exploration of the coordination behavior of this compound with a wider range of the periodic table will undoubtedly lead to the discovery of new complexes with interesting magnetic, optical, and catalytic properties.

| Metal Ion | Typical Geometry of Acetophenone Schiff Base Complexes | Reference |

| Fe(III) | Octahedral | rsc.org |

| Cr(III) | Octahedral | researchgate.net |

| Co(II) | Square-Planar or Octahedral | researchgate.netnih.gov |

| Ni(II) | Square-Planar or Octahedral | researchgate.netnih.gov |

| Cu(II) | Square-Planar | researchgate.netnih.gov |

| Cd(II) | Not specified in detail | researchgate.net |

Application of Advanced Computational Techniques for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide experimental work and accelerate the discovery of new molecules with desired properties. For this compound and its derivatives, advanced computational techniques are being applied for predictive modeling and rational design.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov DFT calculations can be used to predict the optimized geometries of this compound and its metal complexes, as well as to understand the nature of the coordination bonds. nih.gov Such studies can also elucidate the electronic properties, such as the HOMO-LUMO gap, which are crucial for predicting the reactivity and potential applications of these compounds. researchgate.net

Molecular docking is another computational technique that is particularly relevant for predicting the biological activity of molecules. rsc.orgnih.govresearchgate.netnih.gov By simulating the interaction of a ligand with the active site of a biological target, such as an enzyme or a receptor, molecular docking can help to identify potential drug candidates and to understand their mechanism of action at a molecular level. rsc.orgnih.gov For example, docking studies have been used to investigate the binding modes of acetophenone derivatives with enzymes like monoamine oxidase B and enoyl-acyl carrier protein reductase. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective analogs. nih.gov

The integration of these computational methods into the research workflow for this compound will enable a more targeted and efficient approach to the design of new ligands and complexes for specific applications.

Deeper Elucidation of Mechanistic Biological Interactions at a Molecular Level

While preliminary studies have suggested that acetophenone-derived Schiff bases possess a range of biological activities, a deeper understanding of their interactions at the molecular level is crucial for their development as therapeutic agents. Future research will need to focus on elucidating the precise mechanisms by which these compounds exert their biological effects.

This will involve a combination of experimental and computational approaches. For instance, if a derivative of this compound shows promising anticancer activity, further studies would be needed to identify its specific cellular target. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein or nucleic acid with which the compound interacts.

Once a target is identified, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can be used to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the key molecular interactions responsible for the observed biological activity and for the rational design of more potent and selective inhibitors.

Furthermore, advanced spectroscopic techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide quantitative data on the binding affinity and thermodynamics of the interaction, offering further insights into the mechanism of action.

Exploration of New Applications in Specialized Chemical and Material Sciences

The unique chemical structure of this compound, featuring a reactive imine bond, an aromatic ring, and a piperidine (B6355638) moiety, makes it a versatile building block for the development of new materials with specialized properties.

In the field of material science , these compounds could be explored as components of metal-organic frameworks (MOFs) . The Schiff base can act as a linker, connecting metal nodes to form porous structures with potential applications in gas storage, separation, and catalysis. The mechanochemical synthesis of a Schiff-base engineered 2D mixed-linker MOF has already demonstrated its potential for CO₂ capture and dye removal.

Another potential application lies in the development of chemosensors . The imine group and the aromatic system can be designed to interact selectively with specific analytes, leading to a detectable change in optical or electrochemical properties. This could enable the development of sensors for metal ions, anions, or neutral molecules of environmental or biological importance.

In the realm of polymer chemistry , this compound and its analogs could be used as monomers or cross-linking agents to create novel polymers with tailored properties. The incorporation of the imine functionality could lead to materials with interesting thermal, mechanical, or optical characteristics.

As our understanding of the fundamental properties of this compound grows, so too will the opportunities for its application in these and other specialized areas of chemical and material sciences, paving the way for the development of new technologies with real-world impact.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-(Piperidinoimino)acetophenone?

Methodological Answer:

The synthesis of this compound typically involves condensation of acetophenone derivatives with piperidine-based amines. To optimize yield:

- Precursor Selection : Prioritize precursors with electron-withdrawing groups (e.g., nitro or carbonyl) on the acetophenone ring to enhance reactivity with the piperidine imine .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Evidence suggests yields improve by 15–20% in DMF compared to ethanol .

- Catalysis : Employ acid catalysts (e.g., p-toluenesulfonic acid) to accelerate imine formation. Kinetic studies show a 30% reduction in reaction time with catalytic amounts (0.1–0.5 mol%) .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR) for tautomeric forms of this compound?

Methodological Answer:

The compound’s imino group can exhibit tautomerism, leading to conflicting NMR signals. To address this:

- Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" tautomeric equilibria. For example, distinct proton signals for keto-enol tautomers emerge at 1.8 ppm (keto) and 5.2 ppm (enol) in CDCl3 .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers. Cross-validate with experimental IR spectra (C=O stretch at ~1680 cm⁻¹ vs. C=N at ~1620 cm⁻¹) .

Basic: What analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate impurities. Retention times for the compound typically range 8–10 minutes .

- Melting Point Analysis : Compare observed melting points (literature range: 145–148°C) to detect polymorphic impurities .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 245.1 (M+H)<sup>+</sup> with <2% deviation .

Advanced: How can conflicting pharmacological activity data in different cell models be systematically analyzed?

Methodological Answer:

- Dose-Response Curves : Normalize data to internal controls (e.g., IC50 values in HEK293 vs. HepG2 cells) to account for cell-line-specific metabolic differences .

- Pathway Enrichment Analysis : Use tools like KEGG or Reactome to identify signaling pathways (e.g., MAPK/ERK) with divergent activation profiles. For example, discrepancies in apoptosis assays may arise from p53 status variations .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation. Degradation studies show <5% loss over 6 months under these conditions .

- Stability Monitoring : Perform monthly HPLC checks to detect degradation products (e.g., hydrolyzed piperidine derivatives) .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT2A). Key residues (e.g., Asp155) show hydrogen bonding with the imino group (ΔG ≈ −9.2 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values >2.0 Å indicate conformational rearrangements affecting affinity .

Advanced: What mechanistic insights can be gained from studying the compound’s degradation under oxidative conditions?

Methodological Answer:

- LC-MS/MS Analysis : Identify degradation products (e.g., N-oxide derivatives) formed via radical intermediates. Use isotopically labeled O2 (<sup>18</sup>O2) to trace oxygen incorporation .

- Kinetic Isotope Effects : Compare kH/kD values to determine rate-limiting steps (e.g., C-H bond cleavage in piperidine rings) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods. Piperidine derivatives are skin irritants (LD50 oral, rat: 320 mg/kg) .

- Waste Disposal : Neutralize acidic residues with 10% NaOH before disposal to prevent environmental contamination .

Advanced: How can researchers validate the compound’s role in multi-step organic syntheses?

Methodological Answer:

- Tandem MS Fragmentation : Map reaction pathways (e.g., Michael additions) by identifying fragment ions (e.g., m/z 120.1 for acetophenone moiety) .

- Isotopic Labeling : Use <sup>13</sup>C-labeled piperidine to track incorporation into heterocyclic products via NMR .

Cross-Disciplinary: What forensic applications exist for this compound?

Methodological Answer:

- Mass Spectral Libraries : Compare with databases (e.g., NIST) to detect the compound in seized materials. Key fragments: m/z 98.1 (piperidine ring) and 105.1 (acetophenone) .

- Raman Spectroscopy : Use 785 nm excitation to distinguish it from structurally similar cathinones (peak at 1590 cm⁻¹ for C=N stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.